molecular formula C13H9Cl2F2N3O4 B7071256 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide

Cat. No.: B7071256
M. Wt: 380.13 g/mol
InChI Key: IGJOUPBPCAHTDG-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F2N3O4/c14-7-3-6(1-2-9(7)24-12(16)17)18-10(21)5-20-4-8(15)11(22)19-13(20)23/h1-4,12H,5H2,(H,18,21)(H,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJOUPBPCAHTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=C(C(=O)NC2=O)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may involve the following steps:

    Preparation of the phenyl intermediate:

    Formation of the pyrimidinyl intermediate:

    Coupling reaction: The final step involves coupling the phenyl and pyrimidinyl intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the amide bond.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Pharmaceuticals: It may be used in the development of new pharmaceutical agents with specific biological activities.

    Industrial chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Biological research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide can be compared with similar compounds such as:

    N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its chemical properties and biological activity.

    N-[3-chloro-4-(methoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in reactivity and interaction with biological targets.

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